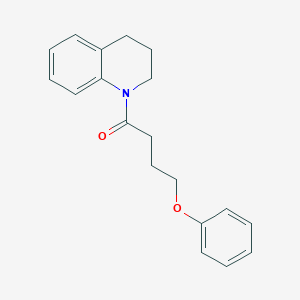

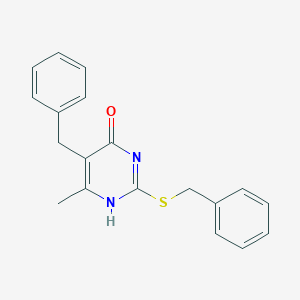

![molecular formula C17H14F3N3O3 B506347 Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 514799-10-1](/img/structure/B506347.png)

Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazolopyrimidine core, with a methoxyphenyl group at the 5-position, a trifluoromethyl group at the 7-position, and an ethyl carboxylate group at the 3-position .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in its structure, such as the methoxyphenyl group, the trifluoromethyl group, and the ethyl carboxylate group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Synthesis and Structure

- The compound has been synthesized through various methods, including condensation reactions and cyclization processes. For instance, a study by Liu et al. (2016) described the synthesis of a closely related compound using dimethylamine and sodium hydroxide, and explored its crystal structure. This process showed effective inhibition on the proliferation of some cancer cell lines (Ju Liu, Duan-Zheng Song, Yanqiu Tian, Xin-wei Zhang, Yuefei Bai, Dan Wang, 2016).

Biological Activities

- The compound and its derivatives have shown promising biological activities. For example, Hassan et al. (2015) synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases, investigating their cytotoxic activity against various human cancer cell lines (Ashraf S. Hassan, T. Hafez, Souad A. Osman, Mamdouh M. Ali, 2015).

Fluorescent Properties

- Some derivatives have been found to exhibit novel fluorescent properties. Wu et al. (2006) reported the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine as a novel fluorescent molecule, highlighting its potential as an attractive fluorophore (Yan‐Chao Wu, Yong-Jun Chen, Hui-jing Li, Xiao-mao Zou, Fang-zhong Hu, Hua-zheng Yang, 2006).

Potential as Anti-inflammatory and Anti-cancer Agents

- Studies have also investigated the anti-inflammatory and anti-cancer activities of pyrazolo[1,5-a]pyrimidine analogs. Kaping et al. (2016) described a method for synthesizing these derivatives and demonstrated promising results in anti-inflammatory and anti-cancer activities (S. Kaping, U. Kalita, M. Sunn, L. I. Singha, J. N. Vishwakarma, 2016).

Chemical Synthesis and Modeling

- Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives have been utilized in chemical synthesis and molecular modeling studies. For instance, Nassar et al. (2015) employed the compound in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, evaluating their potential as anti-tumor agents (I. Nassar, S. R. Atta-Allah, A. S. H. Elgazwy, 2015).

Future Directions

properties

IUPAC Name |

ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3/c1-3-26-16(24)12-9-21-23-14(17(18,19)20)8-13(22-15(12)23)10-5-4-6-11(7-10)25-2/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTPQFUDMAKKQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

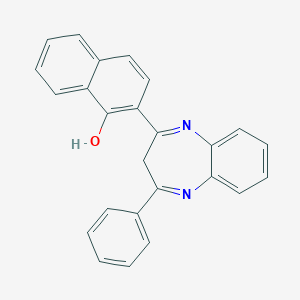

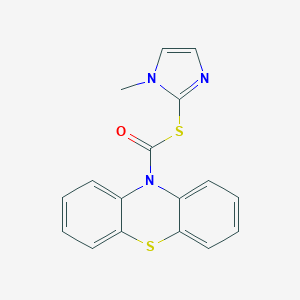

![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(methylsulfanyl)benzamide](/img/structure/B506265.png)

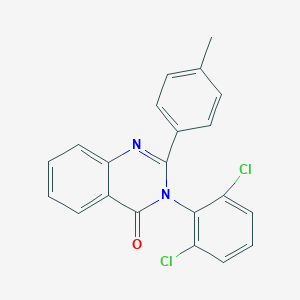

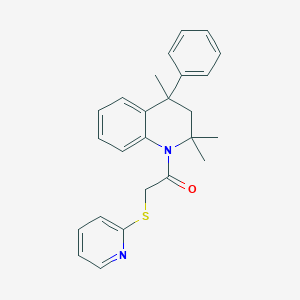

![6,6-dimethyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carbonitrile](/img/structure/B506266.png)

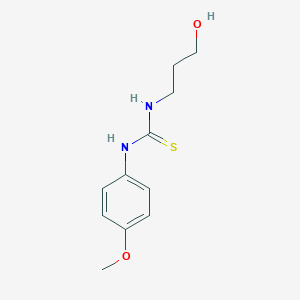

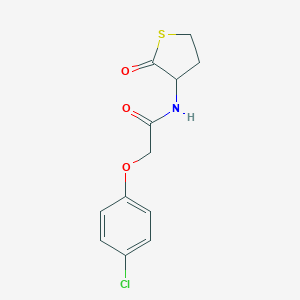

![4-methyl-N-{4-[2-(4-toluidino)-1,3-thiazol-4-yl]phenyl}benzenesulfonamide](/img/structure/B506269.png)

![2-[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole](/img/structure/B506270.png)

![2-[(4,7-Dimethyl-2-quinazolinyl)amino]-5-(1-methylbutyl)-4,6-pyrimidinediol](/img/structure/B506284.png)

![N-[2-(4-fluorophenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B506286.png)